DPPH Radical Scavenging: Positional Inactivity of 6-OH vs. Active 7-OH and 7,8-diOH Analogs
In a controlled head-to-head study, 6-hydroxy-3-formylchromone and unsubstituted 3-formylchromone exhibited no DPPH radical scavenging activity, whereas 7-hydroxy- and 7,8-dihydroxy-3-formylchromone actively scavenged DPPH radicals [1]. The study attributes this difference to the greater stability of the anion formed upon H⁺ abstraction from the 7-position compared to the 6-position, as confirmed by calculated heats of formation [1].
| Evidence Dimension | DPPH radical scavenging activity |
|---|---|
| Target Compound Data | No scavenging (inactive) |
| Comparator Or Baseline | 7-Hydroxy-3-formylchromone: Active scavenging; 7,8-Dihydroxy-3-formylchromone: Active scavenging; 3-Formylchromone (unsubstituted): Inactive |
| Quantified Difference | Binary: inactive vs. active (qualitative; authors report that only 7-OH and 7,8-diOH derivatives scavenge DPPH) |
| Conditions | DPPH radical scavenging assay; Med Chem. 2008;4(4):355–357 |
Why This Matters
For researchers designing antioxidant screens or seeking a redox-inert chromone scaffold, the 6-hydroxy regioisomer provides a critical negative-control or inert-core phenotype that is not achievable with the 7-hydroxy or 7,8-dihydroxy analogs.
- [1] Sersen F, Loos D, Mezesova L, Lacova M. Relationship between structure and antioxidative properties of some 3-formylchromone derivatives. Med Chem. 2008 Jul;4(4):355–357. doi:10.2174/157340608784872262. PMID: 18673147. View Source
